molecular formula C10H19Cl2N3 B3095983 (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride CAS No. 1269378-64-4

(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride

Cat. No. B3095983
CAS RN: 1269378-64-4
M. Wt: 252.18
InChI Key: GVCMQIRCHPRPFI-UHFFFAOYSA-N
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Description

“(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride” is a chemical compound with the empirical formula C9H17Cl2N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCC1=NNC2=C1CCCCC2.[H]Cl.[H]Cl . This indicates that the molecule contains a pyrazole ring fused with a cycloheptane ring, with a methylamine group attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 238.16 . The InChI code for this compound is 1S/C9H15N3.2ClH/c10-6-9-7-4-2-1-3-5-8(7)11-12-9;;/h1-6,10H2,(H,11,12);2*1H .

Scientific Research Applications

Anti-Inflammatory Applications

Anticancer and Antimicrobial Agents

  • Novel biologically potent heterocyclic compounds, including derivatives of pyrazoline, oxazole, and pyridine, have been studied for their anticancer and antimicrobial properties (Katariya, Vennapu, & Shah, 2021).
  • Various pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitumor agents (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Synthesis and Molecular Docking Studies

  • Synthesis of 3-phenyl-1H-pyrazole derivatives and their potential in the synthesis of biologically active compounds for cancer treatment has been explored (Liu, Xu, & Xiong, 2017).

Enzyme Inhibition for Diabetes Treatment

  • Pyrazole compounds have been found to have anti-hyperglycemic effects and have been modified to create inhibitors for diabetes treatment (Hsu et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would depend on the context in which the compound is used, such as the type of biological or chemical system involved .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the context in which it is being studied. Unfortunately, specific information on future directions is not available from the current data .

properties

IUPAC Name

1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10;;/h11H,2-7H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCMQIRCHPRPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
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(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
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(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
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(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
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(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride
Reactant of Route 6
(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methylamine dihydrochloride

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